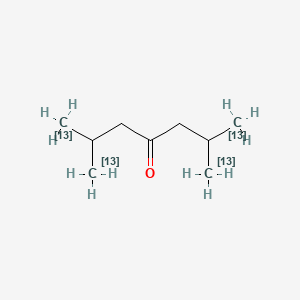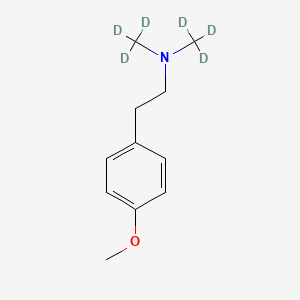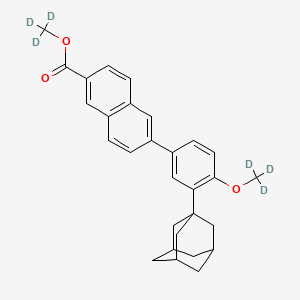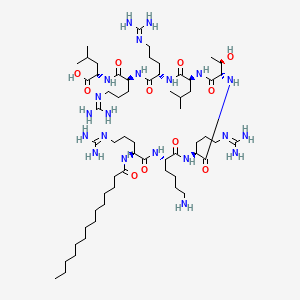
7-Hydroxy Bexarotene
Vue d'ensemble
Description
7-Hydroxy Bexarotene is a compound with the molecular formula C24H28O3 . It is a member of a subclass of retinoids that selectively activate retinoid X receptors (RXRs) .
Synthesis Analysis
The synthesis of 7-Hydroxy Bexarotene involves a novel liquid chromatographic approach. This approach has been developed and approved for the quantitative determination of bexarotene (BXT), its potential impurities in drug substances, and drug products .Molecular Structure Analysis
The molecular structure of 7-Hydroxy Bexarotene is characterized by a molecular formula of C24H28O3. It has an average mass of 364.477 Da and a monoisotopic mass of 364.203857 Da .Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxy Bexarotene are primarily related to its degradation. The degradation analysis performed to establish the method is sufficient to resolve the peaks of related substances from the BXT peak .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy Bexarotene are characterized by its molecular formula C24H28O3 and its average mass of 364.477 Da .Applications De Recherche Scientifique
Metabolism and Activity in Cancer Treatment : 7-Hydroxy Bexarotene, a metabolite of bexarotene, has been studied for its metabolism and activity at retinoid receptors. Bexarotene is used for treating cutaneous T-cell lymphoma, and its metabolites, including 7-Hydroxy Bexarotene, show reduced activity at retinoid X receptors compared to the parent compound, which might influence its efficacy in cancer treatment (Howell et al., 2001).
Prodrug Design for Neurodegenerative Diseases : Research on bexarotene prodrugs, which could release the drug in the brain areas affected by neurodegenerative diseases, has been conducted. These prodrugs are designed to be cleaved by NQO1, an enzyme elevated in these diseases, offering a targeted treatment approach (Schäfer et al., 2014).
Impact on Glioma Cells : Bexarotene has shown anti-proliferative effects in C6 glioma cells, acting through the PPARγ/NF-κB pathway. It induces apoptosis and DNA damage in these cells, which could be significant for treating certain brain tumors (Hacıoğlu et al., 2021).
Alzheimer's Disease Research : The effectiveness of bexarotene in Alzheimer's disease has been explored, with varying results. Some studies have questioned its potential efficacy for Alzheimer’s disease treatment, highlighting the need for further research in this area (O’Hare et al., 2016).
PET Imaging Applications : Bexarotene has been studied for its potential in positron emission tomography (PET) imaging, particularly in non-human primate models. This could aid in understanding its distribution and activity in the brain (Rotstein et al., 2014).
Nanotechnology in Drug Delivery : Research into nanocrystal formulations of bexarotene aims to improve its solubility and gastrointestinal absorption. This approach could enhance the drug's effectiveness in cancer treatment (Li et al., 2016).
QSAR Modeling for Toxicity Prediction : QSAR modeling has been used to predict the potential for toxic metabolism in the skin, particularly for new hydrazones of bexarotene, which is critical in developing safe dermatological treatments (Agova et al., 2020).
Effects on Neural Hyperexcitability : Bexarotene has been shown to reduce network excitability in mouse models of Alzheimer's disease and epilepsy, suggesting its potential role in managing neurodegenerative and neurological disorders (Bomben et al., 2014).
Cholesterol and Triglyceride Metabolism : Studies have shown that bexarotene modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver. This understanding is crucial for managing side effects in cancer treatments (Lalloyer et al., 2009).
Atherosclerosis Research : Bexarotene has been evaluated for its potential in inhibiting atherosclerosis progression. It improves cholesterol homeostasis and inhibits atherosclerosis progression in mouse models, despite inducing hypertriglyceridemia (Lalloyer et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research is ongoing to develop Bexarotene analogs for treating Cutaneous T-Cell Lymphomas. These new compounds may possess similar or enhanced therapeutic potential since they display enhanced RXR activation with equivalent or greater reduction in CTCL cell proliferation, as well as the ability to induce ATF3 and EGR3 .
Propriétés
IUPAC Name |
4-[1-(7-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOXDVMWISJVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(CC2(C)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857713 | |
| Record name | 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy Bexarotene | |
CAS RN |
368451-10-9 | |
| Record name | 7-Hydroxy-bexarotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXY-BEXAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV388G8RIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N 6-Cyclohexyladenosine-[2,8-3H]](/img/structure/B589833.png)

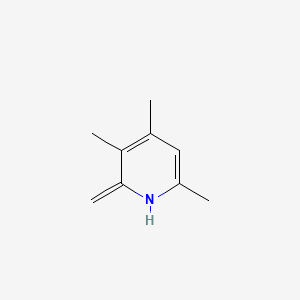
![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)
![Benzyl (4aR,7S,8R,8aR)-7,8-bis(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589842.png)
